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Compound of Interest

Compound Name:
6-Bromo-8-chloro-

[1,2,4]triazolo[1,5-a]pyrazine

CAS No.: 2092679-78-0

Cat. No.: B1383217

Get Quote

Executive Summary
The [1,2,4]triazolo[1,5-a]pyrazine scaffold represents a privileged structure in medicinal

chemistry, serving as a core bioisostere for purines in kinase inhibitors (e.g., JAK, CDK) and

adenosine receptor ligands.[1] However, the introduction of halogen atoms (Cl, Br, I) at the C-6

or C-8 positions—critical for downstream cross-coupling—often imparts "brick dust"

physicochemical properties: high melting points (>200°C) and poor aqueous solubility.[1]

This guide provides a technical analysis of the solubility trends for these building blocks,

distinguishes between kinetic and thermodynamic datasets, and establishes validated

protocols for accurate measurement and synthetic handling.

Part 1: Structural Analysis & Physicochemical
Properties[1]
The "Brick Dust" Phenomenon
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Halogenated triazolopyrazines are planar, electron-deficient heteroaromatic systems.[1] The

fusion of the triazole and pyrazine rings creates a rigid dipole. When halogenated, particularly

with bromine or iodine, these molecules exhibit strong intermolecular

-

stacking and halogen bonding in the solid state.[1]

Lattice Energy: The high symmetry and planarity lead to high crystal lattice energy. This is

the primary barrier to solubility, often outweighing the solvation enthalpy.

Lipophilicity (LogP): While the triazole ring is polar, the halogenation significantly increases

LogP.[1]

Unsubstituted Core: LogP ~ -0.3 (Water soluble-ish)[1]

6-Bromo Derivative: LogP ~ 0.7 - 1.2 (Significant drop in aqueous solubility)[1]

Acid-Base Profile: The core scaffold is weakly basic (pKa of conjugate acid < 1.0).[1]

Consequently, pH adjustment between 2.0 and 7.4 has minimal effect on intrinsic solubility,

unlike pyridine-based scaffolds which solubilize in acidic media.[1]

Halogen Impact on Solubility
The choice of halogen dictates the solubility profile. The trend for solubility in polar protic

solvents (MeOH, Water) is generally:

[1]

Technical Insight: While Iodine provides the most reactive handle for Suzuki couplings, 6-iodo-

[1,2,4]triazolo[1,5-a]pyrazine is frequently insoluble in standard reaction solvents (THF,

Dioxane) at room temperature, necessitating the use of dipolar aprotic co-solvents (DMSO,

NMP).[1]

Part 2: Solubility Data & Trends
The following data represents aggregated physicochemical trends for commercially available

building blocks (e.g., 6-bromo-[1,2,4]triazolo[1,5-a]pyrazine).
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Table 1: Representative Solubility Profiles (25°C)
Solvent System

Solubility
Classification

Est. Saturation
Range (mg/mL)

Application Notes

DMSO High > 50 mg/mL

Ideal for stock

solutions and kinetic

assays.[1]

DMAc / NMP High 30 - 50 mg/mL

Preferred for high-

temp cross-coupling

reactions.[1]

DMF Moderate/High 20 - 40 mg/mL

Standard reaction

solvent; removal can

be difficult.[1]

Methanol Moderate 5 - 15 mg/mL

Good for transfers;

often requires

sonication.[1]

DCM / Chloroform Low 1 - 5 mg/mL

Poor solubility due to

lack of H-bond

donors.[1]

THF Low/Moderate 2 - 8 mg/mL
Often requires heating

to reflux to dissolve.[1]

Water (pH 7.4) Very Low < 0.1 mg/mL

"Brick dust" behavior;

requires formulation

aids.[1]

0.1 N HCl Low < 0.5 mg/mL

Basic nitrogens are

too weak to protonate

significantly.[1]

Table 2: Substituent Effects on Aqueous Solubility
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Compound Structure LogP (Calc)
Kinetic Solubility
(pH 7.[1]4)

Core Scaffold
[1,2,4]triazolo[1,5-

a]pyrazine
-0.33

> 100

M

6-Chloro 6-Cl-derivative 0.45
50 - 80

M

6-Bromo 6-Br-derivative 0.72
10 - 30

M

5,8-Dichloro 5,8-di-Cl-derivative 1.10

< 5

M (High Aggregation

Risk)

Part 3: Experimental Protocols
To ensure data integrity, one must distinguish between Kinetic Solubility (for HTS/Bioassays)

and Thermodynamic Solubility (for Formulation/CMC).[1]

Workflow Visualization

Kinetic Protocol (Early Stage)

Thermodynamic Protocol (Late Stage)

Solid Compound
(Halogenated Triazolopyrazine)

DMSO Stock
(10-20 mM)

Dissolve

Add Solid to Buffer
(Saturated Suspension)

Dilute into Buffer
(2% DMSO final)

Incubate 2-4 hrs
(Check Precipitation)

Analysis:
Nephelometry / UV

Shake Flask
(24-48 hrs, 25°C) Filtration / Centrifuge Analysis:

HPLC-UV / LC-MS
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Figure 1: Decision workflow for selecting Kinetic vs. Thermodynamic solubility assays based on

development stage.

Protocol A: Kinetic Solubility (High Throughput)
Use this for screening building blocks in biological assays.[1]

Stock Prep: Dissolve compound in 100% DMSO to 10 mM. Note: If precipitation occurs in

DMSO, sonicate at 40°C.[1]

Dilution: Spike 2

L of stock into 198

L of PBS (pH 7.4) in a 96-well plate (Final: 100

M, 1% DMSO).

Incubation: Shake for 2 hours at room temperature.

Readout: Measure light scattering (Nephelometry) or filter and measure UV absorbance.

Validation: If UV absorbance is <80% of theoretical, the compound has precipitated.

Protocol B: Thermodynamic Solubility (Gold Standard)
Use this for process chemistry and formulation.[1]

Saturation: Weigh 2-3 mg of solid compound into a glass vial.

Solvent Addition: Add 1.0 mL of buffer (e.g., pH 7.4 phosphate).

Equilibrium: Cap and shake (or stir) for 24 hours at 25°C.

Separation: Filter supernatant through a 0.45

m PVDF filter (pre-saturated to prevent drug adsorption).

Quantification: Analyze filtrate via HPLC-UV against a standard curve prepared in DMSO.
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pH Check: Measure the pH of the filtrate; dissolved material can shift the pH of weak buffers.

Part 4: Solubilization Strategies for Synthesis
When using halogenated triazolopyrazines as starting materials, their insolubility can stall

reaction kinetics.[1]

Solvent Switching for Cross-Coupling
Standard Suzuki conditions (Dioxane/Water) often fail because the halide remains solid.

Recommendation: Switch to n-Butanol or DMAc.[1]

Protocol:

Dissolve the halide in DMAc (3 vol).

Add catalyst and ligand.[1]

Add aqueous base.[1]

Heat to 80-100°C. The high polarity of DMAc breaks the crystal lattice more effectively

than Dioxane.

The "Sandwich" Method for Purification
Due to high polarity and low solubility, these compounds often streak on silica or crash out on

the column.

Solid Load: Do not attempt liquid loading. Dissolve in DCM/MeOH, adsorb onto silica, and

evaporate.

Eluent: Use DCM:MeOH:NH

OH (90:10:1).[1] The ammonia keeps the triazole/pyrazine nitrogens free, preventing tailing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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